molecular formula C14H12Cl2N2O2S B2594825 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2034555-88-7

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2594825
CAS No.: 2034555-88-7
M. Wt: 343.22
InChI Key: UXNGNJXQDHQWIT-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a chemical compound of interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a pyrrolidine ring linked to both a chloropyridinyl ether and a chlorothiophene carbonyl group. These motifs are recognized pharmacophores in the development of bioactive molecules . Potential Research Applications The presence of the pyrrolidine scaffold is significant, as this structural element is found in compounds investigated for a range of biological activities. Research into pyrrolidine-containing analogs has shown potential in areas such as anticonvulsant and antinociceptive activity, particularly in models of neuropathic pain . Furthermore, the chloropyridine moiety is a common feature in ligands designed to target central nervous system (CNS) receptors . Research Utility This compound is primarily utilized as a chemical reference standard or as a building block in the synthesis and design of novel molecules. It can be valuable for structure-activity relationship (SAR) studies, particularly for research focused on modulating neurological targets . Researchers can use it to explore new chemical space in the development of targeted therapies. Important Notice This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c15-10-7-17-5-3-11(10)20-9-4-6-18(8-9)14(19)12-1-2-13(16)21-12/h1-3,5,7,9H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGNJXQDHQWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the chloropyridinyl group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the chlorothiophenyl group: The chlorothiophenyl group can be attached through coupling reactions, such as Suzuki or Stille coupling.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the chloropyridinyl group.

    Substitution: The chloropyridinyl and chlorothiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Agrochemicals: Possible applications as a pesticide or herbicide.

    Polymers: Used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(a) 5-((3R)-3-((4-(4-Acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one (P-0070)
  • Structure : Contains a pyrrolidinyl group linked to a chloropyridazine ring and a 4-acetylcyclohexenyl-substituted pyridine.
  • Key Differences: Replaces the thiophene methanone with a pyridazine ring and introduces an acetylcyclohexenyl group.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with a palladium catalyst, a method applicable to the target compound for introducing aryl/heteroaryl groups .
(b) 1-[7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-pyrrolidin-1-yl–methanone (15)
  • Structure: Features a pyrrolidinyl methanone linked to a chlorophenylamino-pyrrolopyridine system.
  • Key Differences: Incorporates a fused pyrrolopyridine core instead of thiophene and pyridine.
(c) 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone (CAS 477857-95-7)
  • Structure: Includes a thienyl methanone with 4-chlorophenyl and methylsulfanyl substituents.
  • Key Differences: Substitutes the 5-chlorothiophene with a methylsulfanyl group and lacks the pyridinyloxy moiety. The molecular formula (C16H16ClNOS2) reflects reduced complexity compared to the target compound .
(d) (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
  • Structure : Combines a pyrazole ring with chlorophenyl and chlorotrifluoromethylpyridinyl groups.
  • Key Differences : Replaces pyrrolidine with pyrazole and introduces a trifluoromethyl group, which may enhance metabolic stability .

Physicochemical Properties

Compound Molecular Formula Density (g/cm³) Predicted Boiling Point (°C) pKa
Target Compound Not Provided ~1.3–1.4* ~450–500* ~-1.5*
[3-(4-Chlorophenyl)...methanone C16H16ClNOS2 1.36 500.2 -1.34
P-0070 C20H22ClN3O3 Not Provided Not Provided Not Provided

*Estimated based on structural analogs .

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S, with a molecular weight of approximately 388.9 g/mol. The structure features a pyrrolidine ring, chlorinated pyridine, and thiophene moieties, which are known for their diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₄O₂S
Molecular Weight388.9 g/mol
CAS Number2034314-65-1
Chemical StructureStructure

The biological activity of this compound is largely attributed to its interaction with various biological targets. It is hypothesized that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Potential targets include:

  • Kinases : Inhibiting kinase activity can disrupt signaling pathways associated with cancer progression.
  • G-protein coupled receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters.
  • Ion channels : Modulating ion channel activity can influence neuronal excitability and muscle contraction.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, a study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:
In a study involving xenograft models, compounds structurally related to this compound were administered at doses of 100 mg/kg. Results demonstrated moderate tumor growth inhibition, suggesting potential as a therapeutic agent against certain cancers .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the pyrrolidine nitrogen or the introduction of different substituents on the aromatic rings can significantly alter potency and selectivity against target enzymes.

Compound ModificationObserved Activity
Methyl substitution on nitrogenIncreased potency against MDM2
Chlorine substitution on pyridineEnhanced binding affinity to target proteins

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data indicate favorable pharmacokinetic profiles, with high plasma exposure observed in animal models .

Future Directions

Research into this compound should focus on:

  • In-depth Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Conducting trials to evaluate efficacy and safety in humans.
  • Optimization of Derivatives : Synthesizing analogs to enhance potency and reduce side effects.

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